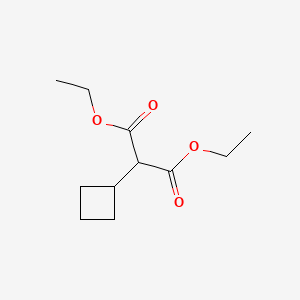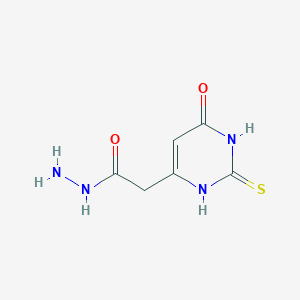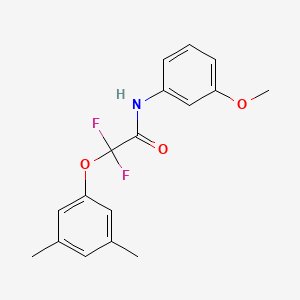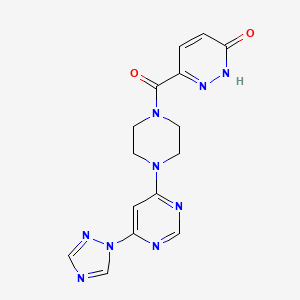![molecular formula C22H20N4O3S B2533324 2-(ベンジルチオ)-7-メチル-4-オキソ-5-(ピリジン-4-イル)-3,4,5,8-テトラヒドロピリド[2,3-d]ピリミジン-6-カルボン酸メチル CAS No. 537047-10-2](/img/structure/B2533324.png)
2-(ベンジルチオ)-7-メチル-4-オキソ-5-(ピリジン-4-イル)-3,4,5,8-テトラヒドロピリド[2,3-d]ピリミジン-6-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経保護作用と抗神経炎症作用
この化合物を含むトリアゾール-ピリミジンハイブリッドは、その神経保護特性について調査されています。 神経保護とは、神経細胞の死を防いだり遅らせたりすることを目的としており、神経変性疾患、虚血性脳卒中、外傷性脳損傷に関連しています 。特に、合成された化合物ZA3-ZA5、ZB2-ZB6、および中間体S5は、ヒトミクログリア細胞における一酸化窒素(NO)および腫瘍壊死因子-α(TNF-α)の産生を阻害することにより、顕著な抗神経炎症効果を示しました。さらに、6つの化合物(ZA2〜ZA6および中間体S5)は、ヒト神経細胞における小胞体(ER)ストレスとアポトーシスを軽減することにより、神経保護作用を示しました。 分子ドッキング研究により、ATF4とNF-kBタンパク質の活性残基との良好な相互作用が明らかになりました .
抗がん作用
ピリミジン誘導体は、その抗がん作用について研究されています。特に、この化合物の構造的特徴は、その有効性に貢献する可能性があります。例えば:
- チアゾロピリミジン誘導体は、ヒト癌細胞株および原発性慢性リンパ性白血病(CLL)細胞を阻害し、CDK酵素を阻害することによりアポトーシスを誘導しました .
- ピラゾロ[3,4-d]ピリミジンおよびピラゾロ[4,3-e][1,2,4]トリアゾロ[4,3-a]ピリミジン誘導体は、乳がん(MCF-7)および結腸がん(HCT-116)細胞に対して優れた細胞毒性を示しました .
ABC排出ポンプの調節
化合物4-アミノ-チエノピリミジン(図1)は、ABC排出ポンプのモジュレーターとして作用することが判明しました .
抗腫瘍効果
関連する化合物であるピリトレキシムは、ラットにおける肉腫に対して良好な抗腫瘍効果を示しました .
抗菌作用
この化合物については直接研究されていませんが、ピリミジン誘導体は抗菌作用を示すことが示されています。今後の研究では、特定の病原体に対する有効性を評価することができます。
要約すると、2-(ベンジルチオ)-7-メチル-4-オキソ-5-(ピリジン-4-イル)-3,4,5,8-テトラヒドロピリド[2,3-d]ピリミジン-6-カルボン酸メチルは、神経保護から抗がん作用まで、さまざまな分野で有望です。研究者は、その多面的な特性を調査し続けており、さらなる調査にふさわしい興味深い化合物となっています。🌟
作用機序
Target of Action
Pyrimidine derivatives have been shown to have a wide range of targets, including various enzymes and receptors. For example, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The mode of action of pyrimidine derivatives can vary depending on the specific compound and its target. For instance, CDK2 inhibitors work by binding to the ATP-binding pocket of the enzyme, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways. For example, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . Some pyrimidine derivatives also have anti-inflammatory properties, potentially through inhibition of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .
Result of Action
The result of a compound’s action can depend on its specific targets and mode of action. For example, CDK2 inhibitors can lead to cell cycle arrest and apoptosis in cancer cells . Anti-inflammatory pyrimidine derivatives can reduce inflammation and potentially provide neuroprotection .
生化学分析
Biochemical Properties
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate leads to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, this compound interacts with other biomolecules, such as DNA and RNA, affecting their stability and function.
Cellular Effects
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism . Furthermore, Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate interacts with DNA and RNA, causing structural changes that affect their function . These interactions contribute to the compound’s anticancer and antiviral activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and RNA . It can also be found in the cytoplasm, where it affects various signaling pathways and cellular processes . The subcellular localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13-16(21(28)29-2)17(15-8-10-23-11-9-15)18-19(24-13)25-22(26-20(18)27)30-12-14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONUZQQWDGFRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=NC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
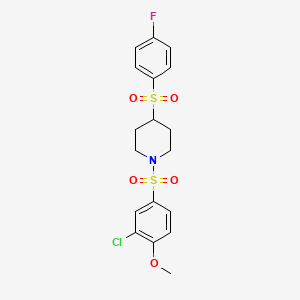
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)

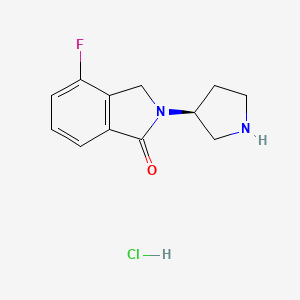
![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)

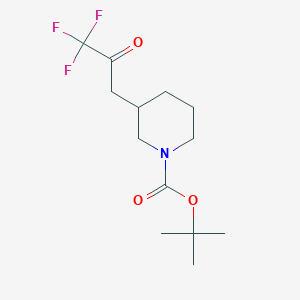
![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)
![4-Ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2533254.png)
